(2Z)-3-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrrol-2-yl}-2-[5-(4-methoxybenzoyl)thiophen-2-yl]prop-2-enenitrile
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Overview
Description
The compound (2Z)-3-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrrol-2-yl}-2-[5-(4-methoxybenzoyl)thiophen-2-yl]prop-2-enenitrile is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a pyridine ring, a pyrrole ring, a thiophene ring, and a methoxybenzoyl group, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrrol-2-yl}-2-[5-(4-methoxybenzoyl)thiophen-2-yl]prop-2-enenitrile involves multiple steps, including the formation of the pyrrole and thiophene rings, followed by their coupling with the pyridine and methoxybenzoyl groups. The reaction conditions typically involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of impurities.
Chemical Reactions Analysis
Types of Reactions
(2Z)-3-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrrol-2-yl}-2-[5-(4-methoxybenzoyl)thiophen-2-yl]prop-2-enenitrile: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different ketones or aldehydes, while reduction could result in alcohols or amines.
Scientific Research Applications
(2Z)-3-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrrol-2-yl}-2-[5-(4-methoxybenzoyl)thiophen-2-yl]prop-2-enenitrile: has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biological assays to investigate its effects on various biological pathways.
Industry: Used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (2Z)-3-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrrol-2-yl}-2-[5-(4-methoxybenzoyl)thiophen-2-yl]prop-2-enenitrile involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to specific enzymes and altering their activity, which can disrupt critical metabolic pathways in cells.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridine, pyrrole, and thiophene derivatives, such as:
- 3-chloro-5-(trifluoromethyl)pyridine
- 1H-pyrrol-2-yl derivatives
- 4-methoxybenzoyl thiophene derivatives
Uniqueness
What sets (2Z)-3-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrrol-2-yl}-2-[5-(4-methoxybenzoyl)thiophen-2-yl]prop-2-enenitrile apart is its unique combination of functional groups and rings, which confer specific chemical and biological properties not found in other similar compounds. This uniqueness makes it a valuable compound for further research and development.
Properties
IUPAC Name |
(Z)-3-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrol-2-yl]-2-[5-(4-methoxybenzoyl)thiophen-2-yl]prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H15ClF3N3O2S/c1-34-19-6-4-15(5-7-19)23(33)22-9-8-21(35-22)16(13-30)11-18-3-2-10-32(18)24-20(26)12-17(14-31-24)25(27,28)29/h2-12,14H,1H3/b16-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZROWFCHLZBVPFG-WJDWOHSUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CC=C(S2)C(=CC3=CC=CN3C4=C(C=C(C=N4)C(F)(F)F)Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)C2=CC=C(S2)/C(=C\C3=CC=CN3C4=C(C=C(C=N4)C(F)(F)F)Cl)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H15ClF3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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